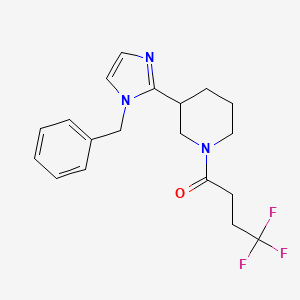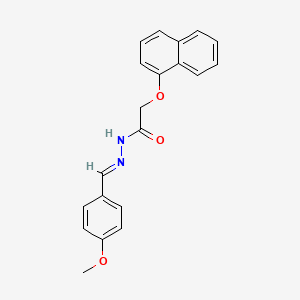![molecular formula C14H18N6O B5555891 2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)
2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinone derivatives, including compounds similar to "2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide," typically involves condensation reactions. For instance, the synthesis of 2-diethylamino-6-methyl-4(3H)-pyrimidinones, which share a structural resemblance, is achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This method showcases a straightforward approach to synthesizing novel pyrimidinone derivatives by cyclizing appropriate ß-keto esters with substituted guanidines (Craciun et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives, including those similar to the target compound, has been studied using various techniques such as X-ray crystallography, NMR, IR, UV, and mass spectrometry. These studies often reveal the existence of different tautomers in solution, predominantly as lactam forms. The detailed structural analysis provides insights into the electronic structure and intermolecular interactions, such as hydrogen bonding, which play a crucial role in the stability and reactivity of these compounds (Craciun et al., 1998).
Applications De Recherche Scientifique
Inhibition of Gene Expression
Research into pyrimidine derivatives, such as ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, has demonstrated their potential as inhibitors of AP-1 and NF-κB mediated transcriptional activation. These compounds show promise in regulating gene expression, potentially offering pathways for therapeutic intervention in diseases where these transcription factors are implicated. The structure-activity relationship (SAR) studies of these compounds reveal insights into their mechanism of action and provide a basis for the development of more potent inhibitors (Palanki et al., 2002).
Anticancer and Anti-Inflammatory Applications
Novel pyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, showing significant anticancer and anti-5-lipoxygenase activities. These findings highlight the potential of pyrimidine derivatives in developing new therapeutic agents for cancer and inflammation-related conditions (Rahmouni et al., 2016).
Development of Supramolecular Assemblies
Pyrimidine derivatives have been utilized in the synthesis of crown-containing hydrogen-bonded supramolecular assemblies. These compounds, due to their ability to form extensive hydrogen bonding, are valuable in constructing novel molecular architectures with potential applications in materials science and nanotechnology. This research exemplifies the versatility of pyrimidine derivatives in contributing to the development of complex molecular systems (Fonari et al., 2004).
Antimicrobial Activity
Thienopyrimidine derivatives have shown pronounced antimicrobial activity, indicating their utility in addressing antibiotic resistance. The synthesis of new thienopyrimidine derivatives and their evaluation against a range of microbial pathogens demonstrate the potential of these compounds in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing global health challenges posed by resistant strains of bacteria and other pathogens (Bhuiyan et al., 2006).
Propriétés
IUPAC Name |
2-ethyl-N-methyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-4-12-16-7-11(8-17-12)13(21)20(3)9-10-5-18-14(15-2)19-6-10/h5-8H,4,9H2,1-3H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDTWRSUKCZCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(C)CC2=CN=C(N=C2)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5555874.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)
![N-(4-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}benzyl)-N-2-pyridinylbenzenesulfonamide](/img/structure/B5555903.png)
![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)